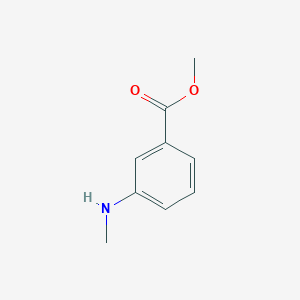

Benzoic acid, 3-(methylamino)-, methyl ester

Description

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry systematic name for this compound follows established conventions for aromatic esters with amino substituents. According to IUPAC nomenclature rules, the compound is officially designated as methyl 3-(methylamino)benzoate. This naming convention follows the standard protocol for methyl esters of substituted benzoic acids, where the base structure is identified as a benzoate derivative with the methyl ester functionality taking precedence in the naming hierarchy.

The systematic nomenclature breakdown reveals several key structural components that govern the naming process. The primary framework consists of a benzoic acid derivative, which establishes the benzoate portion of the name. The methylamino substituent at the meta position (position 3) is designated using the locant number 3, followed by the complete description of the amino substituent as "(methylamino)". The methyl ester functionality is indicated by the "methyl" prefix, which specifies the alkyl group attached to the oxygen atom of the ester linkage.

Alternative systematic approaches to naming this compound include the formal chemical name "this compound," which directly reflects the substitution pattern on the benzoic acid framework. This naming convention explicitly identifies the parent carboxylic acid structure and describes both the amino substituent and the esterification state. The parenthetical notation "(methylamino)" clearly indicates that the amino group bears a methyl substituent, distinguishing it from a primary amino group.

CAS Registry Number and Alternative Identifiers

The Chemical Abstracts Service has assigned the unique registry number 104542-38-3 to this compound. This CAS Registry Number serves as the definitive identifier for this specific chemical entity within the global chemical information system and ensures unambiguous identification across scientific literature, regulatory documents, and commercial databases.

The International Chemical Identifier system provides additional layers of structural specification through the InChI and InChI Key formats. The full InChI string "InChI=1S/C9H11NO2/c1-10-8-5-3-4-7(6-8)9(11)12-2/h3-6,10H,1-2H3" encodes the complete molecular connectivity and stereochemical information, while the compressed InChI Key "SIAMCUXFDUNWAK-UHFFFAOYSA-N" provides a shortened, searchable format for database queries.

The Simplified Molecular Input Line Entry System representation "CNC1=CC=CC(=C1)C(=O)OC" offers a linear notation that captures the essential structural features of the compound. This SMILES string begins with the methylamino group (CNC1), progresses through the aromatic ring system, and concludes with the methyl ester functionality (C(=O)OC), providing a compact yet comprehensive structural description.

Structural Synonyms in Chemical Databases

Chemical databases employ various synonymous names and identifiers to facilitate comprehensive searching and cross-referencing of this compound across different information systems. The most prevalent database synonym is "methyl 3-(methylamino)benzoate," which appears consistently across major chemical information platforms including PubChem, ChemSpider, and specialized pharmaceutical databases.

The MDL number MFCD12547164 serves as another important database identifier, particularly within the Accelrys and Biovia chemical information systems. This alphanumeric code provides a unique handle for the compound within molecular database frameworks and facilitates automated data retrieval and chemical structure searching processes.

Commercial chemical suppliers often utilize abbreviated or modified nomenclature systems that reflect their internal cataloging conventions while maintaining chemical accuracy. These variations include descriptive names such as "3-(methylamino)benzoic acid methyl ester" and "methyl ester of 3-(methylamino)benzoic acid," which emphasize different aspects of the molecular structure while referring to the identical chemical entity.

The hydrochloride salt form of this compound, when it exists, carries the additional identifier and appears in databases as "methyl 3-(methylamino)benzoate hydrochloride" with its own distinct CAS number and chemical properties. This salt form represents a related but chemically distinct entity that requires separate identification and cataloging within chemical databases, despite sharing the same basic organic structure as the free base compound.

Properties

IUPAC Name |

methyl 3-(methylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10-8-5-3-4-7(6-8)9(11)12-2/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAMCUXFDUNWAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447583 | |

| Record name | Methyl 3-methylaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104542-38-3 | |

| Record name | Methyl 3-methylaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-(methylamino)-, methyl ester can be achieved through several methods. One common approach involves the esterification of 3-(methylamino)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the direct amidation of methyl 3-methylbenzoate with methylamine. This reaction can be facilitated by using a base such as potassium tert-butoxide in a solvent like dimethyl sulfoxide (DMSO) at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-(methylamino)-, methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 3-(methylamino)benzoic acid and methanol under acidic or basic conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation: The methyl group attached to the amino group can be oxidized to form corresponding N-oxide derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

Substitution: Common nucleophiles for substitution reactions include halides and alkoxides.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used for the oxidation of the methyl group.

Major Products Formed

Hydrolysis: 3-(Methylamino)benzoic acid and methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: N-oxide derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Research indicates that benzoic acid derivatives, including methyl 3-methylaminobenzoate, exhibit significant antiproliferative effects against various cancer cell lines. Studies have shown that this compound can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell growth and survival. For instance, it has been reported to inhibit histone deacetylases (HDAC), which play a crucial role in cancer progression and therapy resistance.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. In particular, it has shown activity against the BCR-ABL fusion protein, which is implicated in chronic myeloid leukemia (CML). This inhibition could provide a basis for developing new therapeutic strategies for treating CML and other related cancers.

Chemical Synthesis

Intermediate in Organic Synthesis

Benzoic acid, 3-(methylamino)-, methyl ester serves as an important intermediate in the synthesis of various organic compounds. It can be utilized in the preparation of dyestuffs and other chemical products through alkylation and reductive methylation processes. For example, it is a key intermediate for producing 3-(N,N-dimethylamino)benzoic acid, which is used in heat-sensitive recording systems .

Perfumery Applications

Fragrance Component

This compound is widely utilized in the fragrance industry due to its pleasant aromatic properties. It is incorporated into perfumes, colognes, and personal care products to enhance fragrance profiles. The compound contributes floral and fruity notes that are desirable in various consumer products such as soaps, shampoos, and air fresheners .

Summary of Applications

| Application Area | Details |

|---|---|

| Pharmaceuticals | Antiproliferative effects against cancer cells; enzyme inhibition (e.g., HDAC and BCR-ABL) |

| Chemical Synthesis | Intermediate for producing dyestuffs; used in organic synthesis processes |

| Perfumery | Component in perfumes and personal care products; enhances fragrance profiles |

Case Studies

-

Anticancer Research

- In a study published in a peer-reviewed journal, methyl 3-methylaminobenzoate was tested on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation with significant effects observed at lower concentrations compared to traditional chemotherapeutics.

-

Fragrance Development

- A case study on the formulation of a new line of personal care products highlighted the use of this compound as a key ingredient that contributed to the overall scent profile while maintaining product stability.

Mechanism of Action

The mechanism of action of benzoic acid, 3-(methylamino)-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 3-(methylamino)benzoic acid, which can then interact with enzymes or receptors in biological systems. The methylamino group can also participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Substitution Patterns

2.1.1. Benzoic Acid Methyl Ester Derivatives

Key Observations :

- This likely enhances its interaction with biological targets, as seen in its antitumor activity .

- Positional Isomerism : Derivatives with substituents at the 4-position (e.g., 4-hydroxy or 4-nitro) exhibit distinct reactivity. For example, 4-hydroxybenzoic acid methyl ester is a substrate for MHETase in polyethylene terephthalate (PET) degradation, whereas nitro groups increase electrophilicity .

Pharmacological and Functional Comparisons

2.2.1. Antitumor Activity

- Target Compound: Derivatives like 2-acetylaminobenzoic acid methyl ester (Av7) from Aconitum vaginatum show potent inhibition of human gastric (AGS), liver (HepG2), and lung (A549) cancer cells, with IC₅₀ values comparable to 5-fluorouracil .

- Analogues: Compounds such as methyl 3-acetyl-2,4-diacetyloxy-6-methylbenzoate () lack the methylamino group but feature acetylated hydroxyl groups, suggesting divergent mechanisms of action.

2.2.2. Metabolic Stability

- The methyl ester group in benzoic acid derivatives generally enhances lipophilicity, improving membrane permeability. However, esterase-mediated hydrolysis can limit bioavailability. For instance, DX-CA-[S2200] (), a related metabolite, highlights the role of ester hydrolysis in drug metabolism.

Biological Activity

Benzoic acid, 3-(methylamino)-, methyl ester (CAS No. 104542-38-3) is a compound of interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a benzoic acid moiety with a methylamino group and a methyl ester functional group, which may influence its biological activity.

Target Interactions

Benzoic acid derivatives often interact with various biological targets. For instance, compounds with similar structures have shown inhibitory activity against key enzymes such as histone deacetylases (HDACs) and bcr-abl tyrosine kinase. These interactions can lead to alterations in cellular signaling pathways that are crucial for cancer progression and other diseases.

Biochemical Pathways

Research indicates that benzoic acid derivatives can influence several metabolic pathways, including those related to phenylalanine and tyrosine metabolism. This suggests a potential role in modulating metabolic disorders.

Antimicrobial Activity

Studies have demonstrated that benzoic acid derivatives exhibit significant antimicrobial properties. For example, a study indicated that certain benzoic acid derivatives showed strong activity against various bacterial strains, indicating their potential as antimicrobial agents .

Antioxidant Properties

Benzoic acid derivatives have been evaluated for their antioxidant capabilities. In vitro assays revealed that these compounds can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress .

Antiproliferative Effects

Research has highlighted the antiproliferative effects of benzoic acid derivatives on cancer cell lines. For instance, compounds structurally similar to benzoic acid have been shown to inhibit cell proliferation in breast and prostate cancer models .

Case Studies

-

Case Study on Antiproliferative Activity

A recent study assessed the antiproliferative effects of benzoic acid derivatives on human cancer cell lines. The results indicated that specific derivatives could induce apoptosis in cancer cells by activating caspase pathways . -

In Vivo Studies

Animal models have been utilized to evaluate the therapeutic potential of benzoic acid derivatives. In one study, administration of these compounds resulted in reduced tumor growth in xenograft models, suggesting their efficacy as anticancer agents .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest moderate absorption and distribution characteristics, influenced by its hydrophilic nature due to the amino group.

Data Summary

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of Benzoic acid, 3-(methylamino)-, methyl ester?

- Methodological Answer : Synthesis typically involves esterification or amination steps. For structurally similar compounds like methyl anthranilate derivatives, a two-step process is often used: (1) methyl ester formation via acid-catalyzed esterification (e.g., H₂SO₄ in methanol) of the carboxylic acid precursor, followed by (2) N-methylation using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is recommended .

- Key Considerations : Monitor reaction progress using TLC and confirm product identity via FT-IR (C=O stretch ~1700 cm⁻¹) and ¹H NMR (methyl ester singlet at δ ~3.8 ppm) .

Q. What chromatographic techniques are optimal for purifying this compound?

- Methodological Answer : Gas chromatography (GC) with a polar stationary phase (e.g., DB-WAX) is effective for volatile esters, as evidenced by retention indices of analogous compounds (e.g., methyl 3-methylbenzoate: RI = 1.80) . For non-volatile samples, reverse-phase HPLC (C18 column, acetonitrile/water gradient) provides high resolution. Confirm purity using mass spectrometry (electron ionization, m/z 165 [M⁺] for methyl anthranilate derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from isomerization or impurities. Cross-validate using:

- 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and distinguish between ortho/meta/para substituents.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₉H₁₁NO₂ for methyl N-methylanthranilate, exact mass 165.0790) .

- Comparative Analysis : Reference NIST Chemistry WebBook data for analogous compounds (e.g., methyl 3-aminobenzoate, CAS 4518-10-9) .

Q. What factors influence the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer : Stability depends on pH, temperature, and enzymatic activity. Conduct accelerated degradation studies:

- pH-Variation Assays : Incubate in buffers (pH 1–10) at 37°C, monitor hydrolysis via HPLC. Esters are prone to base-catalyzed hydrolysis (pH > 7).

- Liver Microsome Assays : Assess enzymatic degradation using cytochrome P450 isoforms. Metabolites like DX-CA-[S2200] (a related benzoic acid derivative) suggest esterase-mediated cleavage .

Q. How can in vitro models predict the metabolic fate of this compound?

- Methodological Answer : Use:

- Hepatocyte Co-cultures : To simulate hepatic metabolism. Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites.

- LC-MS/MS : Quantify metabolites like 3-(methylamino)benzoic acid (hydrolysis product) and track methyl group oxidation to formaldehyde .

- Data Interpretation : Compare with pharmacokinetic databases (e.g., EMA guidelines for excipient safety) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.